4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine trihydrochloride
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Overview
Description
4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine trihydrochloride is a useful research compound. Its molecular formula is C10H19Cl3N4 and its molecular weight is 301.64. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine derivatives exhibit notable antibacterial properties. In a study, various compounds including this chemical structure were synthesized and tested for antibacterial effectiveness. These compounds demonstrated significant activity against bacterial strains, highlighting their potential use in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antitumor Activity
Some derivatives of 4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine, specifically aminopiperidine derivatives, have been evaluated for their antitumor properties. These compounds, when used in combination with other chemotherapeutic agents, exhibited significant cytotoxic activity against specific types of cancer cells, indicating their potential in cancer therapy (Aldobaev, Mikhina, & Present, 2021).
Anti-angiogenic and DNA Cleavage Activities
Certain N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, closely related to 4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine, have shown significant anti-angiogenic and DNA cleavage activities. These activities are crucial in the context of anticancer properties, suggesting the role of these compounds in cancer research and treatment (Kambappa et al., 2017).
Pharmaceutical Synthesis
The compound is also a key intermediate in pharmaceutical synthesis. For example, its derivative has been used in the synthesis of deoxycytidine kinase inhibitors, highlighting its significance in medicinal chemistry and drug development (Zhang et al., 2009).
Miscellaneous Applications
Other studies have explored diverse applications of this compound and its derivatives, such as in the development of new antiemetic agents, sigma-1 receptor antagonists for neuropathic pain, and dual-action hypoglycemic agents, demonstrating its wide-ranging potential in various therapeutic areas (Mattioda et al., 1975); (Lan et al., 2014); (Song et al., 2011).
Mechanism of Action
Mode of Action
It’s known that similar compounds inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell growth and differentiation .
Biochemical Pathways
The compound may affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell cycle regulation, promoting both cell proliferation and survival . The compound may also affect the mitochondrial electron transport chain, specifically acting as an inhibitor to complex I .
Pharmacokinetics
The optimization of lipophilic substitution within a series of similar compounds provided atp-competitive, nano-molar inhibitors .
Result of Action
Similar compounds have been found to promote cell proliferation and survival .
Safety and Hazards
Future Directions
The future directions in the field of piperidine derivatives are focused on the design of the push–pull molecules themselves, research is focused also on transferring the optical nonlinearity on the molecular level to macroscopic nonlinear- and electro-optic activity . A classical approach to solve this problem includes the incorporation of the push–pull chromophores into a polymeric matrix as well as the incorporation of these molecules as guests into layered inorganic compounds, which might serve as the host carriers .
Properties
IUPAC Name |
4-methyl-N-piperidin-4-ylpyrimidin-2-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.3ClH/c1-8-2-7-12-10(13-8)14-9-3-5-11-6-4-9;;;/h2,7,9,11H,3-6H2,1H3,(H,12,13,14);3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXWFPEEOFYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCNCC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.